Pkm2/pdk1-IN-1

NSCLC EGFR-mutant anti-proliferative activity

PKM2/PDK1-IN-1, chemically designated as compound E5, is a shikonin thioether derivative that functions as a dual inhibitor of pyruvate kinase M2 (PKM2) and pyruvate dehydrogenase kinase 1 (PDK1). This small molecule (MW: 697.92; formula: C36H43NO7S3) was developed through a structure–activity relationship (SAR) campaign that produced a series of novel shikonin thioether analogues specifically designed to synchronously regulate two rate-limiting enzymes of the tumor glucose metabolism pathway.

Molecular Formula C36H43NO7S3
Molecular Weight 697.9 g/mol
Cat. No. B12391609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePkm2/pdk1-IN-1
Molecular FormulaC36H43NO7S3
Molecular Weight697.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2SCCC(S2)CCCCC(=O)NC(CSC(CC=C(C)C)C3=CC(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC
InChIInChI=1S/C36H43NO7S3/c1-21(2)13-16-30(25-19-29(40)32-27(38)14-15-28(39)33(32)34(25)42)46-20-26(35(43)44-4)37-31(41)12-8-6-10-23-17-18-45-36(47-23)24-11-7-5-9-22(24)3/h5,7,9,11,13-15,19,23,26,30,36,38-39H,6,8,10,12,16-18,20H2,1-4H3,(H,37,41)/t23-,26+,30-,36?/m1/s1
InChIKeyOFYKBRAEBALYQP-KVTKESBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKM2/PDK1-IN-1 (Compound E5): Dual PKM2/PDK1 Inhibitor for Cancer Metabolism Research Procurement


PKM2/PDK1-IN-1, chemically designated as compound E5, is a shikonin thioether derivative that functions as a dual inhibitor of pyruvate kinase M2 (PKM2) and pyruvate dehydrogenase kinase 1 (PDK1) [1]. This small molecule (MW: 697.92; formula: C36H43NO7S3) was developed through a structure–activity relationship (SAR) campaign that produced a series of novel shikonin thioether analogues specifically designed to synchronously regulate two rate-limiting enzymes of the tumor glucose metabolism pathway [1]. The compound is supplied as a research-grade inhibitor with typical purity ≥98% (HPLC) and is applied in preclinical cancer metabolism studies, particularly in EGFR-mutant non-small cell lung cancer (NSCLC) models [1].

Why Generic Substitution Fails for PKM2/PDK1-IN-1: Evidence-Based Differentiation from Single-Target and Parent Compounds


Substituting PKM2/PDK1-IN-1 with the parent compound shikonin, with single-target PKM2 inhibitors such as compound 3k, or with single-target PDK1 inhibitors such as AZD7545 is not scientifically equivalent because the compound was rationally designed based on the experimental demonstration that targeting PKM2 or PDK1 alone is insufficient to remodel abnormal glucose metabolism for significant antitumor activity [1]. The authors of the primary study first showed that only the combination of ML265 (a PKM2 activator) and AZD7545 (a PDK1 inhibitor) could synergistically inhibit proliferation and induce apoptosis in NSCLC cells, providing the mechanistic rationale for a single-molecule dual-target agent [1]. Consequently, PKM2/PDK1-IN-1 embodies a 'two-step approach' of synchronous PKM2 and PDK1 regulation that cannot be replicated by any single-target modulator or the unmodified shikonin scaffold alone [1].

PKM2/PDK1-IN-1 Procurement Evidence Guide: Head-to-Head Quantitative Differentiation Data


Anti-Proliferative Potency in EGFR-Mutant NSCLC: PKM2/PDK1-IN-1 Versus Shikonin and Gefitinib

PKM2/PDK1-IN-1 (compound E5) exhibited an IC50 of 1.51 μmol/L against the EGFR-mutant NSCLC cell line H1975 in a cell viability assay. This represents a 3-fold improvement in potency over the lead compound shikonin (IC50 = 4.56 μmol/L) and a 17-fold improvement over the positive control gefitinib (IC50 = 25.56 μmol/L) [1]. The 2-methyl substitution on the benzene ring of E5 was identified as the key structural feature driving this enhanced activity [1].

NSCLC EGFR-mutant anti-proliferative activity

In Vivo Xenograft Tumor Growth Inhibition and Toxicity Profile Versus Shikonin

In nude mice bearing H1975 xenograft tumors, PKM2/PDK1-IN-1 (compound E5) administered at 2.4 mg/kg and 4.8 mg/kg (IP, every two days for a total of 6 doses over 11 days) significantly inhibited tumor growth with no harmful side effects observed [1]. Critically, E5 demonstrated significantly lower toxicity side effects compared to shikonin (SK) in the same xenograft model [1]. Acute toxicity evaluation in ICR mice at doses up to 38.4 mg/kg (single IP dose) revealed little side effect . This favorable in vivo tolerability, coupled with tumor inhibition, was not observed with the parent compound shikonin at comparable efficacious doses [1].

xenograft in vivo efficacy toxicity

Synergistic Anti-Tumor Effect with Gefitinib in EGFR-Mutant NSCLC Cells

PKM2/PDK1-IN-1 (compound E5) at concentrations of 0.5–4 μM exhibited complementary anti-tumor effects when combined with gefitinib (2.5–20 μM) in H1975 cells, synergistically inducing apoptosis [1]. Western blot analysis confirmed that the combination (E5 at 0.5 μM plus gefitinib at 10 μM) increased cleaved caspase-9, cleaved caspase-3, and cytochrome c protein levels while decreasing p-AKT, p-EGFR, and Bcl-2 levels . This combination effect was a specific design objective based on the observation that PKM2/PDK1 dual targeting restores gefitinib sensitivity in EGFR-TKI-resistant NSCLC cells [1].

drug synergy EGFR-TKI resistance combination therapy

Dual-Target Biochemical Mechanism: PDK1 Inhibition and PKM2 Nuclear Translocation Blockade

Unlike single-target PKM2 inhibitors (e.g., compound 3k, PKM2 IC50 = 2.95 μM ) or single-target PDK1 inhibitors (e.g., AZD7545), PKM2/PDK1-IN-1 engages both targets simultaneously. At 1–2 μM, the compound inhibited PDK1 and increased downstream PDH activity in H1975 cells . Concurrently, E5 inhibited the nuclear entry of PKM2, thereby regulating the transcriptional activation of oncogenes [1]. This dual mechanism—PDK1 inhibition redirecting pyruvate toward oxidative phosphorylation plus PKM2 nuclear translocation blockade suppressing oncogenic transcription—was demonstrated to be essential for restoring gefitinib sensitivity, an effect not achievable with either single-target modulation alone [1].

PDK1 inhibition PKM2 nuclear translocation glucose metabolism

Induction of Mitochondrial Apoptosis and ROS Production in NSCLC Cells

PKM2/PDK1-IN-1 (0.5–1 μM, 24 h) induced intracellular ROS production and caused mitochondrial transmembrane potential (ΔΨm) dissipation in lung cancer cells . The compound simultaneously regulated both death receptor pathway and mitochondrial apoptotic proteins, including upregulation of cleaved caspase-9, cleaved caspase-3, and cytochrome c, and downregulation of Bcl-2 . At the same time, PKM2/PDK1-IN-1 inhibited intracellular NADPH concentration and increased ATP production in H1975 cells, consistent with a metabolic shift from glycolysis toward oxidative phosphorylation driven by dual PKM2/PDK1 modulation [1].

ROS mitochondrial apoptosis caspase activation

Structural Differentiation from Other Shikonin Thioether Derivatives in the Same Series

Within the series of shikonin thioether derivatives synthesized and evaluated by Lin et al., compound E5 (PKM2/PDK1-IN-1) was identified as the most potent compound [1]. The key structural differentiator is the 2-methyl substitution on the benzene ring of the thioether moiety, which conferred significantly increased inhibitory activity compared to other substitution patterns and positions [1]. While the full SAR table with IC50 values for all derivatives (E1–E6, Z-series) is available in the primary reference, E5 was selected as the lead compound for in vivo evaluation based on its superior in vitro potency and its ability to enhance gefitinib sensitivity [1]. This structural SAR knowledge enables informed procurement decisions when selecting among commercially available shikonin-derived analogs.

structure-activity relationship shikonin thioether lead optimization

PKM2/PDK1-IN-1: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical NSCLC Research Targeting EGFR-TKI Resistance via Glucose Metabolism Reprogramming

The primary application justified by the evidence is the use of PKM2/PDK1-IN-1 as a chemical probe in EGFR-mutant NSCLC models with acquired resistance to EGFR-TKIs. The compound's demonstrated ability to restore gefitinib sensitivity in H1975 cells (IC50 = 1.51 μmol/L, 17-fold more potent than gefitinib alone) and its synergistic combination effect with gefitinib [1] make it a validated tool for studying metabolic interventions to overcome TKI resistance. Researchers should prioritize this compound when the experimental objective is to investigate dual PKM2/PDK1 modulation as a strategy to re-sensitize resistant NSCLC cells to EGFR-targeted therapy.

In Vivo Xenograft Studies Requiring Dual PKM2/PDK1 Target Engagement with a Favorable Therapeutic Window

For in vivo pharmacology studies, PKM2/PDK1-IN-1 offers a key advantage over the parent compound shikonin: equivalent or superior tumor growth inhibition in H1975 xenograft models with significantly lower toxicity [1]. The established dosing regimen (2.4–4.8 mg/kg IP, every two days) and the demonstrated tolerability up to 38.4 mg/kg in acute toxicity studies provide a practical framework for researchers designing efficacy studies. This compound is recommended when the study requires sustained dual-pathway modulation without the confounding effects of shikonin-associated toxicity.

Cancer Metabolism Mechanistic Studies Investigating the PKM2–PDK1 Signaling Node

PKM2/PDK1-IN-1 is uniquely suited for mechanistic studies that require simultaneous perturbation of both the glycolytic endpoint (PKM2) and the pyruvate fate decision point (PDK1). The compound's demonstrated dual activity—PDK1 inhibition with increased PDH activity at 1–2 μM and blockade of PKM2 nuclear translocation [1]—enables researchers to study the integrated metabolic and transcriptional consequences of dual-target engagement. This cannot be achieved with single-target agents such as compound 3k (PKM2-only) or AZD7545 (PDK1-only) [1]. The compound is also appropriate for studies of ROS-mediated apoptosis and mitochondrial dysfunction in the context of metabolic catastrophe.

Combination Therapy Screening Platforms for EGFR-Mutant NSCLC

Given the demonstrated synergistic apoptosis induction when PKM2/PDK1-IN-1 is combined with gefitinib (E5 at 0.5 μM + gefitinib at 10 μM), including increased cleaved caspase-9, -3, cytochrome c and decreased p-AKT, p-EGFR, Bcl-2 , this compound is recommended as a standard combination partner in drug screening cascades aimed at identifying or validating adjunct therapies for EGFR-TKI-resistant NSCLC. Its defined mechanism of action and favorable in vivo profile support its use as a reference dual-target agent in combination screening libraries.

Quote Request

Request a Quote for Pkm2/pdk1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.